2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C10H8ClFO2 |
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Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChI Key |
SFCUYHOUFSIDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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